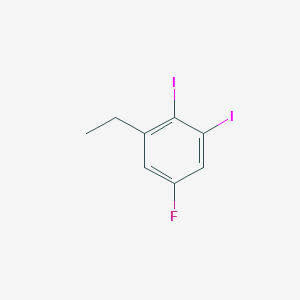
1,2-Diiodo-3-ethyl-5-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Diiodo-3-ethyl-5-fluorobenzene: is an aromatic compound characterized by the presence of two iodine atoms, one ethyl group, and one fluorine atom attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Diiodo-3-ethyl-5-fluorobenzene can be synthesized through a multi-step process involving the halogenation of a suitable precursor. One common method involves the iodination of 3-ethyl-5-fluorobenzene using iodine and a suitable oxidizing agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and a catalyst like iodine monochloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product. The use of automated systems and stringent quality control measures are essential in industrial settings to maintain consistency and efficiency.
化学反应分析
Types of Reactions: 1,2-Diiodo-3-ethyl-5-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Oxidation Products: Quinones and other oxidized forms.
Reduction Products: Dihydro derivatives and other reduced forms.
科学研究应用
Chemistry: 1,2-Diiodo-3-ethyl-5-fluorobenzene is used as a building block in organic synthesis. Its unique substitution pattern allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of radiolabeled compounds for imaging studies. Its derivatives may also exhibit biological activity, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique properties make it suitable for applications in optoelectronics and nanotechnology.
作用机制
The mechanism of action of 1,2-diiodo-3-ethyl-5-fluorobenzene depends on the specific application and the chemical environment. In general, the compound can interact with various molecular targets through its functional groups. For example, in nucleophilic substitution reactions, the iodine atoms act as leaving groups, allowing the introduction of new substituents. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
相似化合物的比较
- 1,2-Diiodo-4-ethyl-5-fluorobenzene
- 1,2-Diiodo-3-methyl-5-fluorobenzene
- 1,2-Diiodo-3-ethyl-4-fluorobenzene
Comparison: 1,2-Diiodo-3-ethyl-5-fluorobenzene is unique due to its specific substitution pattern The presence of both iodine and fluorine atoms on the benzene ring imparts distinct electronic and steric properties, making it different from other similar compounds
生物活性
1,2-Diiodo-3-ethyl-5-fluorobenzene is a halogenated aromatic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C9H8F1I2
- CAS Number : 1-Bromo-1-(2,5-diformylphenyl)propan-2
- Structure : The compound features two iodine atoms and one fluorine atom positioned on a benzene ring, which significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The iodine atoms serve as leaving groups in nucleophilic substitution reactions, while the fluorine atom can modulate the electronic properties of the molecule. This dual functionality allows for diverse interactions with biological macromolecules.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cellular proliferation and survival.
- Interaction with DNA : Halogenated compounds often exhibit affinity for DNA, potentially leading to cytotoxic effects in cancer cells.
Anticancer Activity
Halogenated compounds are frequently explored for their anticancer properties. The mechanism often involves:
- Induction of Apoptosis : By disrupting cellular signaling pathways.
- Cell Cycle Arrest : Interfering with the normal progression of the cell cycle.
Table 1: Summary of Biological Activities
Synthesis and Applications
The synthesis of this compound typically involves halogenation reactions that can be fine-tuned to yield specific derivatives for further biological testing. Its applications extend beyond research into potential therapeutic agents; it is also utilized in:
- Radiolabeling for Imaging Studies : Serving as a precursor for radiolabeled compounds.
- Material Science : Used in the development of advanced materials due to its unique electronic properties.
属性
分子式 |
C8H7FI2 |
|---|---|
分子量 |
375.95 g/mol |
IUPAC 名称 |
1-ethyl-5-fluoro-2,3-diiodobenzene |
InChI |
InChI=1S/C8H7FI2/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4H,2H2,1H3 |
InChI 键 |
FGDHYSHICQULDH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC(=C1)F)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















